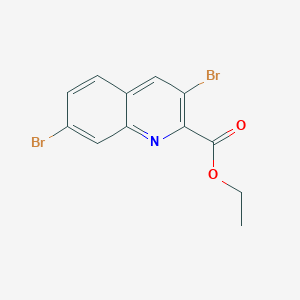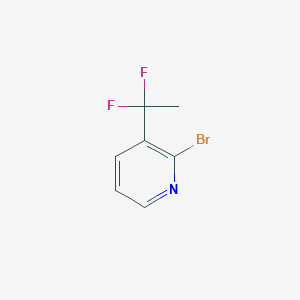
Fmoc-HomoArg(Me,pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-HomoArg(Me,pbf)-OH is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group allows for the protection of the amino group during synthesis, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) group protects the guanidino group of arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the pbf group. This is achieved by reacting arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is done by reacting the pbf-protected arginine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base.
Methylation: The methylation of the homoarginine derivative is carried out using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the pbf group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Methylation: The methylation of the guanidino group can be achieved using methyl iodide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for pbf removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Methylation: Methyl iodide.
Major Products Formed
Deprotected Homoarginine: After removal of the Fmoc and pbf groups.
Peptide Chains: When used in peptide synthesis, the compound forms part of the growing peptide chain.
Scientific Research Applications
Chemistry
Fmoc-HomoArg(Me,pbf)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine derivatives into peptide chains, which can be used to study protein-protein interactions and enzyme-substrate interactions.
Biology
In biological research, this compound is used to synthesize peptides that can act as inhibitors or substrates for various enzymes. It is also used in the study of cell signaling pathways and protein function.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the pbf group protects the guanidino group. Once incorporated into the peptide chain, the protecting groups are removed, allowing the arginine derivative to interact with its target proteins or enzymes. The methylation of the guanidino group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but without the methylation.
Fmoc-HomoArg(pbf)-OH: Similar but lacks the methyl group on the guanidino group.
Fmoc-Arg(Me,pbf)-OH: Similar but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both the Fmoc and pbf protecting groups, as well as the methylation of the guanidino group. This combination of features allows for greater versatility in peptide synthesis and enhances the compound’s binding affinity and specificity in biological applications.
Properties
Molecular Formula |
C36H44N4O7S |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(2S)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m0/s1 |
InChI Key |
VNGKBRQOVBZBGA-PMERELPUSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
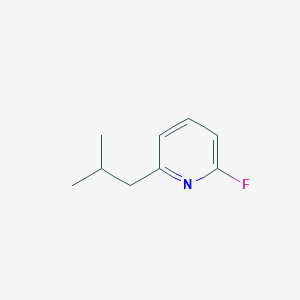
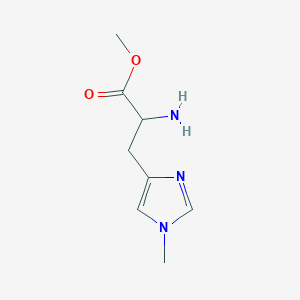
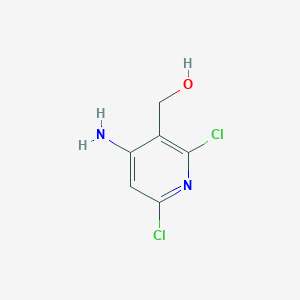

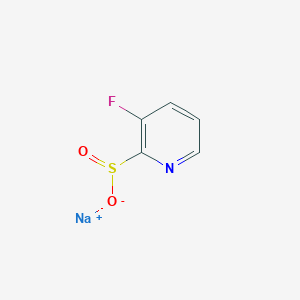

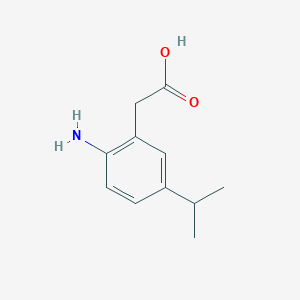
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
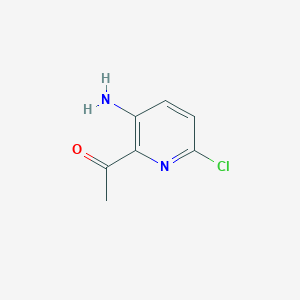
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)

